Cas no 1045855-66-0 (4-Iodo-5-methoxypyridin-3-amine)

4-Iodo-5-methoxypyridin-3-amine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its key structural features—an iodine substituent at the 4-position and a methoxy group at the 5-position—make it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. The presence of the amine group at the 3-position further enhances its reactivity, allowing for selective functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a building block for the development of bioactive molecules. Its well-defined reactivity profile and stability under standard conditions contribute to its reliability in multistep syntheses.
4-Iodo-5-methoxypyridin-3-amine structure
1045855-66-0 structure
商品名:4-Iodo-5-methoxypyridin-3-amine
CAS番号:1045855-66-0
MF:C6H7N2OI
メガワット:250.03658
MDL:MFCD11052847
CID:1072442
PubChem ID:329770966

4-Iodo-5-methoxypyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 4-Iodo-5-methoxypyridin-3-amine
    • A-5889
    • D74406
    • 1045855-66-0
    • DTXSID80670124
    • CS-0081740
    • MFCD11052847
    • 3-Amino-4-Iodo-5-Methoxypyridine;
    • SCHEMBL23148017
    • DB-059157
    • VRB85566
    • AKOS015853974
    • 4-Iodo-5-methoxypyridin-3-amine, AldrichCPR
    • MDL: MFCD11052847
    • インチ: InChI=1S/C6H7IN2O/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,8H2,1H3
    • InChIKey: SCHIBSNVRCPAFQ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CN=CC(=C1I)N

計算された属性

  • せいみつぶんしりょう: 249.96000
  • どういたいしつりょう: 249.96031g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 112
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.908±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(6.3 g/l)(25ºC)、
  • PSA: 48.14000
  • LogP: 1.85820

4-Iodo-5-methoxypyridin-3-amine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H317
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-43
  • セキュリティの説明: 36/37
  • 危険物標識: Xn
  • 危険レベル:IRRITANT

4-Iodo-5-methoxypyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I708608-50mg
4-Iodo-5-methoxypyridin-3-amine
1045855-66-0
50mg
$293.00 2023-05-18
TRC
I708608-25mg
4-Iodo-5-methoxypyridin-3-amine
1045855-66-0
25mg
$178.00 2023-05-18
Matrix Scientific
035165-250mg
4-Iodo-5-methoxypyridin-3-amine
1045855-66-0
250mg
$394.00 2023-09-09
Chemenu
CM363946-1g
4-Iodo-5-methoxypyridin-3-amine
1045855-66-0 95%
1g
$392 2022-06-14
Chemenu
CM363946-5g
4-Iodo-5-methoxypyridin-3-amine
1045855-66-0 95%
5g
$1568 2022-06-14
TRC
I708608-500mg
4-Iodo-5-methoxypyridin-3-amine
1045855-66-0
500mg
$ 1800.00 2023-09-07
A2B Chem LLC
AE20342-250mg
4-Iodo-5-methoxypyridin-3-amine
1045855-66-0 95%
250mg
$267.00 2024-04-20
A2B Chem LLC
AE20342-100mg
4-Iodo-5-methoxypyridin-3-amine
1045855-66-0 95%
100mg
$157.00 2024-04-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I165623-1g
4-Iodo-5-methoxypyridin-3-amine
1045855-66-0 95%
1g
¥6872.90 2023-09-02
TRC
I708608-100mg
4-Iodo-5-methoxypyridin-3-amine
1045855-66-0
100mg
$448.00 2023-05-18

4-Iodo-5-methoxypyridin-3-amine 関連文献

4-Iodo-5-methoxypyridin-3-amineに関する追加情報

4-Iodo-5-methoxypyridin-3-amine: A Comprehensive Overview

4-Iodo-5-methoxypyridin-3-amine (CAS No. 1045855-66-0) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes an iodo group at the 4th position, a methoxy group at the 5th position, and an amino group at the 3rd position on a pyridine ring. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound in various research and industrial settings.

The synthesis of 4-Iodo-5-methoxypyridin-3-amine involves a series of carefully designed organic reactions. Researchers often employ multi-step synthesis strategies, including nucleophilic substitution, oxidation, and coupling reactions, to achieve the desired product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of 4-Iodo-5-methoxypyridin-3-amine, making it more accessible for large-scale production.

One of the most promising applications of 4-Iodo-5-methoxypyridin-3-amine lies in its potential as a building block for drug discovery. The compound's ability to act as a versatile intermediate allows chemists to explore its role in designing novel therapeutic agents. Recent studies have highlighted its potential in targeting various disease pathways, including cancer, neurodegenerative disorders, and infectious diseases. For example, researchers have demonstrated that derivatives of 4-Iodo-5-methoxypyridin-3-amine can inhibit key enzymes involved in tumor progression, offering a new avenue for anticancer drug development.

In addition to its pharmaceutical applications, 4-Iodo-5-methoxypyridin-3-amine has shown remarkable potential in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and photovoltaic cells. The molecule's ability to facilitate efficient charge transport and emission properties has been extensively studied, with promising results suggesting its suitability for next-generation electronic devices.

The biological activity of 4-Iodo-5-methoxypyridin-3-amine is another area of intense research interest. Studies have revealed that this compound exhibits potent antioxidant and anti-inflammatory properties, which could be harnessed for developing new treatments for chronic inflammatory diseases. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neuroprotection and regenerative medicine. These findings underscore the compound's versatility and its potential to contribute to multiple therapeutic areas.

From a structural perspective, 4-Iodo-5-methoxypyridin-3-amine exhibits a high degree of rigidity due to the planar geometry of the pyridine ring. This rigidity enhances its stability under various chemical conditions, making it suitable for use in harsh reaction environments. The presence of electron-withdrawing groups (such as the iodo and methoxy groups) also influences the molecule's reactivity, enabling it to participate in a wide range of chemical transformations.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-Iodo-5-methoxypyridin-3-amine. Quantum mechanical calculations have revealed that the compound's frontier molecular orbitals are well-suited for participation in π–π interactions and charge transfer processes. These findings have been instrumental in guiding experimental efforts aimed at optimizing the compound's performance in various applications.

In conclusion, 4-Iodo-5-methoxypyridin-3-amine (CAS No. 1045855

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